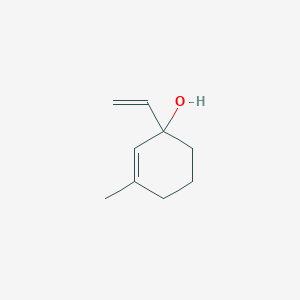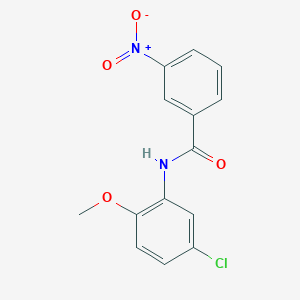
N-(2,3-Xylyl)cyanothioformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Xilil)cianotioformamida es un compuesto orgánico con la fórmula química C10H10N2S. Es un miembro de la familia de cianotioformamidas, caracterizada por la presencia de un grupo ciano (–CN) y un grupo tioformamida (–CSNH2) unidos a un grupo xilil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N-(2,3-Xilil)cianotioformamida se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 2,3-dimetilbenzonitrilo con tiourea en presencia de una base como el etóxido de sodio. La reacción generalmente se lleva a cabo bajo condiciones de reflujo, lo que resulta en la formación del producto deseado.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para N-(2,3-Xilil)cianotioformamida no están bien documentados, se pueden aplicar los principios generales de la síntesis orgánica a gran escala. Esto incluye la optimización de las condiciones de reacción para obtener mayores rendimientos, el uso de reactores de flujo continuo y la aplicación de técnicas de purificación como la cristalización o la cromatografía para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,3-Xilil)cianotioformamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos ciano o tioformamida son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: Los nucleófilos como aminas, alcoholes o tioles se pueden utilizar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(2,3-Xilil)cianotioformamida tiene varias aplicaciones en la investigación científica:
Medicina: Se están realizando investigaciones para explorar su potencial como precursor de fármacos dirigidos a vías biológicas específicas.
Industria: Se puede utilizar en la síntesis de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N-(2,3-Xilil)cianotioformamida implica su interacción con varios objetivos moleculares. Los grupos ciano y tioformamida pueden participar en enlaces de hidrógeno y otras interacciones con enzimas y receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y los derivados formados a partir del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
N-(2,6-Xilil)cianotioformamida: Estructura similar pero con diferentes isómeros posicionales.
N-(3,4-Xilil)cianotioformamida: Otro isómero posicional con propiedades distintas.
N-(2,3-Dimetilfenil)cianotioformamida: Compuesto similar con ligeras variaciones en el anillo aromático.
Singularidad
N-(2,3-Xilil)cianotioformamida es única debido a su patrón de sustitución específico en el anillo aromático, que puede influir en su reactividad e interacciones con otras moléculas. Esta singularidad lo convierte en un compuesto valioso para la investigación y aplicaciones específicas.
Propiedades
Número CAS |
112507-24-1 |
|---|---|
Fórmula molecular |
C10H10N2S |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
1-cyano-N-(2,3-dimethylphenyl)methanethioamide |
InChI |
InChI=1S/C10H10N2S/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
SCZTXWNFTJWCSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=S)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


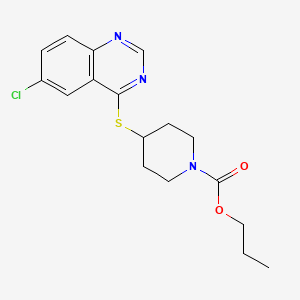
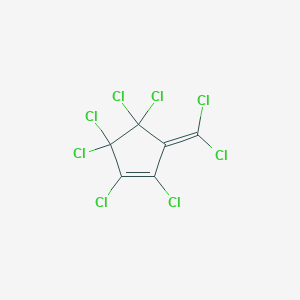
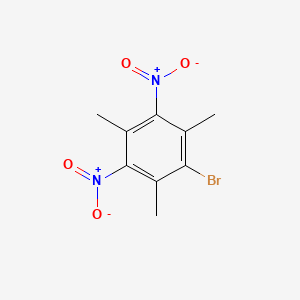
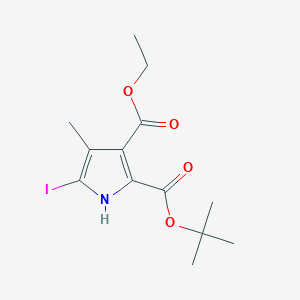




![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
